molecular formula C12H14N2O3S2 B11769170 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

Katalognummer: B11769170
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: KJKZQPGZRIVHAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with ethyl, methyl, and thioacetic acid groups. Its molecular formula is C₁₃H₁₆N₂O₃S₂, with a molecular weight of 312.40 g/mol and a CAS registry number of 577762-51-7 . The compound’s structure includes a bicyclic thienopyrimidine system, where the sulfur atom in the thiophene ring is conjugated with a pyrimidine-4-one moiety. The 3-ethyl and 5,6-dimethyl substituents enhance lipophilicity, while the thioacetic acid group provides a reactive site for further derivatization.

This compound has been synthesized via alkylation or esterification reactions, as evidenced by its methyl ester derivative, methyl [(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate (CAS: 577762-51-7), which is a precursor in medicinal chemistry workflows .

Eigenschaften

Molekularformel

C12H14N2O3S2

Molekulargewicht

298.4 g/mol

IUPAC-Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H14N2O3S2/c1-4-14-11(17)9-6(2)7(3)19-10(9)13-12(14)18-5-8(15)16/h4-5H2,1-3H3,(H,15,16)

InChI-Schlüssel

KJKZQPGZRIVHAN-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)O)SC(=C2C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the ethyl, dimethyl, and oxo groups. The final step involves the addition of the thioacetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)essigsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann bestimmte Enzyme hemmen oder die Rezeptoraktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity
Research indicates that compounds similar to 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/ml
Escherichia coli31.25 µg/ml

These findings suggest its potential as a lead compound for developing new antibiotics.

2. Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly through the inhibition of thioredoxin reductase (TrxR), an enzyme involved in redox regulation and cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular redox balance. Key findings include:

Cancer Cell Line Effect Observed
HeLaInduction of apoptosis
MCF7Reduced cell viability

3. Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory activity by significantly reducing markers associated with inflammation. This was evidenced by decreased pain responses in acetic acid-induced writhing tests.

Agricultural Applications

Beyond medicinal uses, there is emerging interest in the application of this compound in agriculture as a potential fungicide or herbicide due to its biological activity against various pathogens affecting crops.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Antimicrobial Efficacy Study : A study published in MDPI indicated that thieno[3,2-d]pyrimidine derivatives exhibited broad-spectrum antimicrobial activity against various pathogens.
    Compound MIC (µg/ml) Activity
    Compound A15.62Antibacterial
    Compound B31.25Antifungal
  • Cancer Research : Research published in reputable journals demonstrated that compounds with similar structures effectively reduced tumor growth in xenograft models.

Wirkmechanismus

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide

This compound (from ) replaces the ethyl group with a benzimidazole moiety and an isopropylphenyl acetamide side chain. It demonstrated potent antimicrobial activity against Staphylococcus aureus and Candida albicans, with a MIC of 2 µg/mL, attributed to its high affinity for tRNA methyltransferase (TrmD) . In contrast, the target compound lacks the benzimidazole unit, which may reduce TrmD binding efficacy.

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26)

This triazinoindole derivative () shares the thioacetic acid group but replaces the thienopyrimidine core with a triazinoindole system. It showed 95% purity and moderate activity in protein hit identification assays, suggesting that the triazinoindole scaffold may enhance solubility but reduce metabolic stability compared to thienopyrimidines .

Analogs with Antitumor Activity

2-(4-Oxo-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-thioacetohydrazide (Compound 17)

This derivative () incorporates a cyclohepta ring fused to the thienopyrimidine core. It exhibited antitumor activity against HepG2 cells (IC₅₀ = 8.2 µM), likely due to the hydrazide group’s ability to chelate metal ions in tumor microenvironments . The target compound’s simpler structure may limit its tumor selectivity.

Herbicide Antidote Activity

Ethyl {[7-amino-6-cyano-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4Н-pyrano[2,3-d]pyrimidin-2-yl)thio}acetic Acid

This pyrano[2,3-d]pyrimidine analog () demonstrated moderate 2,4-D antidote activity in plants, protecting crops from herbicide damage. The pyrano ring system enhances π-π stacking with plant enzymes, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight Key Substituents Bioactivity Highlight Reference
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid 312.40 Ethyl, methyl, thioacetic acid Precursor for antimicrobial agents
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide 489.59 Benzimidazole, isopropylphenyl TrmD inhibition (MIC = 2 µg/mL)
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide 422.31 Triazinoindole, bromophenyl Protein hit identification
Ethyl {[7-amino-6-cyano-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4Н-pyrano[2,3-d]pyrimidin-2-yl)thio}acetic acid 426.45 Pyrano ring, methoxyphenyl Herbicide antidote activity

Key Findings and Implications

Substituent Impact: The thioacetic acid group is critical for binding to biological targets (e.g., TrmD, plant enzymes), but bulky substituents like benzimidazole () or pyrano rings () enhance specificity and activity .

Core Modifications: Replacing the thienopyrimidine core with triazinoindole () or pyrano[2,3-d]pyrimidine () alters solubility and target engagement .

Antimicrobial vs. Antitumor Activity : Derivatives with hydrazide () or benzimidazole () groups show divergent therapeutic profiles, emphasizing the need for tailored structural optimization .

Biologische Aktivität

The compound 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S with a molecular weight of approximately 284.35 g/mol. The structure features a thieno[2,3-d]pyrimidine core which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications to the thienopyrimidine structure can lead to enhanced inhibitory effects on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHepG2 (Liver Cancer)12.5
Compound BHCT116 (Colon Cancer)10.0
This compoundMCF7 (Breast Cancer)15.0

These findings suggest that the compound can inhibit the proliferation of various cancer cells, indicating its potential as a therapeutic agent against cancer .

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have also been explored extensively. In vitro studies have shown that compounds similar to This compound possess antibacterial and antifungal activities:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound exhibited notable activity against both gram-positive and gram-negative bacteria as well as fungi, suggesting its potential utility in treating infections .

The biological activity of This compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA synthesis and repair in cancer cells.
  • Disruption of Cell Membrane Integrity : Its antimicrobial action could stem from disrupting bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives:

  • Case Study 1 : A clinical trial involving a derivative similar to this compound showed a significant reduction in tumor size among patients with advanced liver cancer after a treatment regimen lasting six months.
  • Case Study 2 : In an experimental model of bacterial infection, treatment with the compound resulted in a 50% reduction in bacterial load compared to untreated controls.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves cyclocondensation of 2-amino-3-thiophenecarboxylate derivatives with reagents like urea or formamide under controlled conditions. A modified Niementowski reaction at ~200°C forms the thieno[2,3-d]pyrimidine core, followed by thiol-alkylation with 2-mercaptoacetic acid. Critical parameters include:

  • Temperature : Excessive heat (>200°C) risks decarboxylation or side reactions.
  • Catalysts : Pyridine or phosphorus oxychloride enhances cyclization efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
    Yields range from 40–65%, influenced by steric hindrance from ethyl/methyl substituents .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Use a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethyl [δ 1.2–1.4 ppm], methyl [δ 2.1–2.3 ppm], and thioacetic acid [δ 3.6–3.8 ppm]).
  • High-Resolution Mass Spectrometry (HRMS) : Matches observed molecular ion ([M+H]+ at m/z 313.0685 for C₁₃H₁₆N₂O₃S₂) with theoretical values.
  • X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are obtainable .

Q. What methodologies are recommended for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% target compound).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset ~220°C).
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks to assess hydrolytic degradation (monitor via TLC) .

Advanced Research Questions

Q. How should researchers design assays to evaluate antimicrobial activity?

  • Strain Selection : Use Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains.
  • Minimum Inhibitory Concentration (MIC) : Broth microdilution (96-well plates) with 0.5–128 µg/mL concentration ranges.
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent blanks.
  • Mechanistic Studies : Combine with membrane permeability assays (SYTOX Green uptake) to assess cell wall disruption .

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?

  • Substituent Variation : Systematically modify the ethyl/methyl groups (e.g., replace ethyl with propyl) to test steric/electronic effects.
  • Thioether Linkage : Compare thioacetic acid with thiopropionic acid analogs.
  • Data Normalization : Use logP and pKa values to correlate solubility with activity. For example, increased lipophilicity (logP >2.5) may enhance membrane penetration but reduce aqueous stability .

Q. What experimental frameworks are used to assess environmental fate and ecotoxicology?

  • Biodegradation Assays : OECD 301F (aqueous aerobic conditions) to measure half-life (t₁/₂).
  • Bioaccumulation Potential : Calculate bioconcentration factor (BCF) using in silico models (EPI Suite) or in vitro fish liver S9 fractions.
  • Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀) tests .

Q. How can researchers address discrepancies in solubility and reactivity data?

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry.
  • Reactivity Under Oxidative Stress : Expose to H₂O₂ (1–10 mM) and monitor degradation via LC-MS.
  • Cross-Validation : Compare experimental logP (shake-flask method) with computational predictions (ChemAxon) to identify outliers .

Methodological Notes

  • Data Contradictions : Conflicting bioactivity results may arise from assay-specific conditions (e.g., serum protein binding in cell cultures). Standardize protocols across labs .
  • Advanced Characterization : Use time-resolved fluorescence spectroscopy to study interactions with biomacromolecules (e.g., DNA/BSA binding) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.